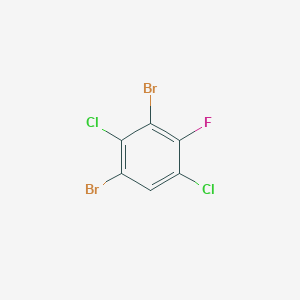

2,4-Dibromo-3,6-dichlorofluorobenzene

Description

Properties

CAS No. |

1160574-63-9 |

|---|---|

Molecular Formula |

C6HBr2Cl2F |

Molecular Weight |

322.78 g/mol |

IUPAC Name |

1,3-dibromo-2,5-dichloro-4-fluorobenzene |

InChI |

InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)6(11)4(8)5(2)10/h1H |

InChI Key |

IXZJIALQMVUMIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Br)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dibromo 3,6 Dichlorofluorobenzene and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Highly Halogenated Aromatics

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. youtube.comlibretexts.org For a target molecule like 2,4-Dibromo-3,6-dichlorofluorobenzene, the primary disconnections involve the carbon-halogen bonds. The order in which the halogen atoms are introduced is critical and depends on the directing effects of the substituents already present on the aromatic ring. libretexts.orgyoutube.com

A plausible retrosynthetic pathway would involve the sequential halogenation of a simpler fluorobenzene (B45895) derivative. The fluorine atom, being an ortho-, para-director, will influence the position of incoming electrophiles. However, as more halogen atoms are added, the ring becomes progressively deactivated, making subsequent substitutions more challenging. youtube.com Strategic disconnections would prioritize the introduction of the chlorine atoms first, followed by the more reactive bromine atoms, or vice versa, depending on the desired regiochemistry and the available starting materials.

Precursor Synthesis and Halogenation Pathways to Dichlorofluorobenzene Intermediates

The synthesis of the target compound logically begins with the preparation of a dichlorofluorobenzene intermediate. Various strategies can be employed to achieve this, often involving multiple steps of nitration, chlorination, and other functional group interconversions.

Nitration and Subsequent Chlorination of Fluorobenzene Derivatives

One common approach to synthesizing dichlorofluorobenzene intermediates starts with the nitration of fluorobenzene. google.com The nitro group is a strong deactivating group and a meta-director, which can be strategically used to guide subsequent halogenation steps. youtube.com

A typical synthetic sequence is outlined below:

Nitration of Fluorobenzene: Fluorobenzene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding a mixture of nitrofluorobenzene isomers. google.com

Chlorination of Nitrofluorobenzene: The resulting nitrofluorobenzene mixture can then be chlorinated. The nitro group directs the incoming chlorine atoms to the meta positions relative to itself.

Reduction and Diazotization: The nitro group can be reduced to an amino group, which can then be converted to a diazonium salt. This diazonium group is a versatile intermediate that can be replaced by a chlorine atom via a Sandmeyer reaction. youtube.com

| Step | Reactants | Reagents | Product(s) |

| 1 | Fluorobenzene | HNO₃, H₂SO₄ | Mixture of nitrofluorobenzene isomers |

| 2 | Nitrofluorobenzene | Cl₂, Catalyst | Chloronitrofluorobenzene isomers |

| 3 | Chloronitrofluorobenzene | Fe, HCl (reduction) | Chloroaminofluorobenzene |

| 4 | Chloroaminofluorobenzene | NaNO₂, HCl | Chlorofluorobenzenediazonium chloride |

| 5 | Chlorofluorobenzenediazonium chloride | CuCl | Dichlorofluorobenzene |

Selective Halogenation Strategies for Polyhalogenated Benzene (B151609) Systems

Achieving regioselectivity in the halogenation of already substituted benzene rings is a key challenge. nih.gov The directing effects of the existing halogens and other substituents must be carefully considered. libretexts.org For instance, chlorine and fluorine are ortho-, para-directors, which means they will direct incoming electrophiles to the positions adjacent and opposite to them on the ring.

In the context of synthesizing dichlorofluorobenzene intermediates, selective halogenation might involve:

Blocking Groups: Using a temporary blocking group to prevent reaction at a particular position.

Catalyst Control: Employing specific catalysts that favor a particular isomer.

Steric Hindrance: Taking advantage of steric hindrance to direct incoming groups to less hindered positions.

Bromination Techniques for Introducing Bromine Atoms into Dichlorofluorobenzene Skeletons

Once a suitable dichlorofluorobenzene intermediate is obtained, the next step is the introduction of bromine atoms at the desired positions. This is typically achieved through electrophilic aromatic substitution.

Regioselective Bromination via Electrophilic or Nucleophilic Mechanisms

Electrophilic aromatic bromination is the most common method for introducing bromine onto an aromatic ring. nih.govkhanacademy.org The reaction involves an electrophile, typically Br+, which attacks the electron-rich benzene ring. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present. nih.govrsc.org In the case of a dichlorofluorobenzene, the combined directing effects of the two chlorine atoms and the fluorine atom will determine the position of bromination.

While less common for simple arenes, nucleophilic aromatic substitution can be a viable strategy for highly electron-deficient aromatic rings, such as those bearing multiple halogen atoms. This mechanism involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

| Bromination Method | Reagents | Mechanism | Key Features |

| Electrophilic Aromatic Bromination | Br₂, FeBr₃ or other Lewis acid | Electrophilic Substitution | Governed by directing effects of existing substituents. |

| Nucleophilic Aromatic Substitution | Nucleophilic bromine source (e.g., CuBr) | Nucleophilic Substitution | Requires a highly electron-deficient aromatic ring. |

Multi-step Synthetic Routes for Incorporating Multiple Halogens

Synthesis of 2,5-Dichlorofluorobenzene: This could be prepared via methods described in section 2.2.

First Bromination: The 2,5-dichlorofluorobenzene is brominated. The directing effects of the halogens would likely lead to the formation of 1-bromo-2,5-dichlorofluorobenzene.

Second Bromination: A second bromination step would then be carried out to introduce the final bromine atom. The position of this second bromine would be influenced by the three existing halogen atoms.

It is important to note that each halogenation step will likely produce a mixture of isomers, requiring careful purification to isolate the desired product. The deactivating nature of the halogen atoms means that increasingly harsh reaction conditions may be necessary for each successive halogenation. youtube.com

Advanced Synthetic Approaches: Transition Metal-Catalyzed Halogenation and Cross-Coupling Precursors

The introduction of halogen atoms onto an aromatic ring can be achieved through various methods, with transition metal-catalyzed reactions offering significant advantages in terms of selectivity and efficiency. While a direct, high-yield synthesis of 2,4-Dibromo-3,6-dichlorofluorobenzene may not be extensively documented, plausible synthetic routes can be devised based on established methodologies for analogous polyhalogenated fluorobenzenes.

A potential synthetic pathway could commence with a dichlorofluorobenzene isomer, such as 1,3-dichloro-2-fluorobenzene. The regioselectivity of subsequent brominations would be dictated by the directing effects of the existing halogen substituents. Both chlorine and fluorine are ortho-, para-directing groups. However, the fluorine atom's high electronegativity can influence the reactivity of adjacent positions.

Transition metal catalysts, particularly palladium and copper complexes, are instrumental in modern cross-coupling reactions where polyhalogenated arenes serve as key building blocks. nih.gov The differential reactivity of carbon-halogen bonds (C-Br vs. C-Cl) can be exploited to achieve selective functionalization. In the context of 2,4-Dibromo-3,6-dichlorofluorobenzene, the more reactive C-Br bonds would be the primary sites for cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. This allows for the sequential introduction of various organic moieties, leading to the construction of complex molecular architectures.

For instance, a palladium-catalyzed Suzuki-Miyaura coupling could selectively replace one or both bromine atoms with aryl or vinyl groups, leaving the more robust C-Cl bonds intact for potential subsequent transformations. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the selectivity of these reactions.

Below is an interactive data table illustrating potential transition metal-catalyzed cross-coupling reactions of 2,4-Dibromo-3,6-dichlorofluorobenzene.

| Coupling Partner | Catalyst System | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Bromo-4-phenyl-3,6-dichlorofluorobenzene |

| Vinyltributyltin | Pd(PPh₃)₄ | 2-Bromo-4-vinyl-3,6-dichlorofluorobenzene |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 2-Bromo-4-(phenylethynyl)-3,6-dichlorofluorobenzene |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 2-Bromo-4-(4-methoxyphenyl)-3,6-dichlorofluorobenzene |

Stereochemical Considerations and Isomer Control in Halogenated Aromatic Synthesis

While 2,4-Dibromo-3,6-dichlorofluorobenzene itself is an achiral molecule, the synthesis of polyhalogenated benzenes is fraught with challenges related to isomer control. The formation of constitutional isomers is a common issue that can significantly impact the purity and properties of the final product.

The synthesis of a specific isomer like 2,4-Dibromo-3,6-dichlorofluorobenzene requires careful consideration of the directing effects of the substituents at each step of the synthesis. Starting from a fluorinated precursor, the introduction of the first two chlorine atoms and the subsequent two bromine atoms must be highly regioselective.

For example, the direct halogenation of a disubstituted benzene ring can lead to a mixture of products. The control of reaction conditions, such as temperature, solvent, and the choice of halogenating agent and catalyst, is paramount in maximizing the yield of the desired isomer. In some cases, a multi-step synthesis involving blocking groups or rearrangement reactions may be necessary to achieve the desired substitution pattern.

A documented approach for a related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer-type reaction with cuprous bromide. This highlights a strategy where the positions of the substituents are pre-determined by the starting material, thereby ensuring a high degree of isomeric purity in the final product.

The table below outlines key factors influencing isomer control in the synthesis of polyhalogenated aromatic compounds.

| Factor | Influence on Isomer Distribution | Example |

| Directing Effects of Substituents | Ortho-, para- or meta-directing nature of existing groups on the aromatic ring. | In fluorobenzene, the fluorine atom directs incoming electrophiles to the ortho and para positions. |

| Steric Hindrance | Bulky substituents can hinder substitution at adjacent positions. | A bulky protecting group can be used to block a specific position, forcing substitution at another site. |

| Reaction Conditions | Temperature, solvent, and catalyst can influence the kinetic vs. thermodynamic product ratio. | Lower temperatures often favor the formation of the kinetically controlled product. |

| Choice of Halogenating Agent | Different halogenating agents can exhibit different selectivities. | N-Bromosuccinimide (NBS) can offer different regioselectivity compared to molecular bromine in the presence of a Lewis acid. |

| Use of Pre-functionalized Starting Materials | Starting with a precursor that already has the desired substitution pattern. | Synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene from 3,5-dichloro-4-fluoroaniline. |

Reaction Mechanisms and Organic Transformations of 2,4 Dibromo 3,6 Dichlorofluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions on Highly Halogenated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In highly halogenated systems like 2,4-Dibromo-3,6-dichlorofluorobenzene, the cumulative inductive effect of the halogen atoms renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The presence of multiple halogens enhances the stability of this intermediate, thereby facilitating the substitution process. libretexts.org

The reactivity of 2,4-Dibromo-3,6-dichlorofluorobenzene in SNAr reactions is dependent on the nature of the attacking nucleophile. Strong nucleophiles are generally required to initiate the reaction. Studies on analogous polyfluoroarenes and polychlorinated compounds have demonstrated successful substitutions with a range of nucleophiles, including alkoxides, thiolates, and amines. nih.govnih.govnih.gov For instance, reactions with sodium methoxide (B1231860) in a suitable solvent would be expected to yield methoxy-substituted derivatives, while reactions with amines can introduce nitrogen-containing functionalities. researchgate.netresearchgate.net The reaction conditions, such as temperature and solvent, play a critical role in determining the outcome and selectivity of the substitution.

Table 1: Representative SNAr Reactions with 2,4-Dibromo-3,6-dichlorofluorobenzene This table presents expected outcomes based on established principles for related polyhalogenated aromatic compounds.

| Nucleophile | Reagent | Typical Conditions | Expected Major Product |

|---|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | Methanol (MeOH), reflux | 2,4-Dibromo-3,6-dichloro-1-methoxybenzene |

| Amine | Ammonia (NH₃) | Dioxane, 150°C | 4-Amino-1,3-dibromo-2,5-dichlorofluorobenzene |

Theoretical Chemistry and Computational Studies of 2,4 Dibromo 3,6 Dichlorofluorobenzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

There is no specific literature detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, performed on 2,4-Dibromo-3,6-dichlorofluorobenzene.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

While DFT is a common method to determine the optimized geometry and explore the potential energy surface of molecules, no published studies present these findings for 2,4-Dibromo-3,6-dichlorofluorobenzene. Such a study would typically involve various functionals and basis sets to predict bond lengths, bond angles, and dihedral angles, as well as to identify stable conformers and transition states.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

High-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide benchmark data for electronic structures. However, the computational cost of these methods means they are often applied to smaller or less complex systems. There are no available studies that have employed these high-level methods to determine the electronic structure of 2,4-Dibromo-3,6-dichlorofluorobenzene.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energies and spatial distributions of these orbitals, along with calculated reactivity descriptors (e.g., electronegativity, hardness, softness), offer insights into potential reaction pathways. For 2,4-Dibromo-3,6-dichlorofluorobenzene, this specific analysis has not been reported. A general understanding suggests that the halogen and fluorine substituents would significantly influence the electronic properties and reactivity of the benzene (B151609) ring. rsc.org

Molecular Dynamics Simulations and Conformational Analysis in Solution and Solid States

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. There is no literature available that describes MD simulations or detailed conformational analyses of 2,4-Dibromo-3,6-dichlorofluorobenzene in either the solution or solid phase.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) using methods like Gauge-Including Atomic Orbital (GIAO) is a standard computational practice. While there are established methodologies for predicting NMR spectra for halogenated and fluorinated aromatic compounds, specific predicted values for 2,4-Dibromo-3,6-dichlorofluorobenzene are not available in the reviewed literature. Such predictions would be valuable for the structural confirmation of this compound.

Vibrational Frequencies and Infrared (IR) Spectra Modeling

Computational chemistry provides a powerful lens for investigating the vibrational properties of molecules such as 2,4-Dibromo-3,6-dichlorofluorobenzene. Through the use of quantum mechanical calculations, specifically methods like Density Functional Theory (DFT), it is possible to predict the vibrational frequencies and model the infrared (IR) spectrum of this complex halogenated aromatic compound. These theoretical spectra are invaluable for interpreting experimental data and understanding the molecule's structural and electronic characteristics.

The vibrational modes of 2,4-Dibromo-3,6-dichlorofluorobenzene are numerous and complex, owing to its low symmetry and the presence of multiple heavy halogen substituents. The calculated IR spectrum is expected to exhibit a series of characteristic bands corresponding to specific atomic motions. Key vibrational modes for halogenated benzenes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C-C stretching: The stretching vibrations of the benzene ring carbons are expected in the 1400-1600 cm⁻¹ range.

C-F stretching: The carbon-fluorine stretching vibration is generally a strong band found in the 1000-1350 cm⁻¹ region.

C-Cl stretching: Carbon-chlorine stretching vibrations are typically observed in the 600-800 cm⁻¹ range. researchgate.net

C-Br stretching: Carbon-bromine stretching vibrations occur at lower frequencies, usually in the 500-650 cm⁻¹ range.

Ring deformation modes: Various in-plane and out-of-plane bending and deformation modes of the benzene ring and its substituents will appear at lower frequencies.

The table below presents a hypothetical set of calculated vibrational frequencies for 2,4-Dibromo-3,6-dichlorofluorobenzene, based on typical ranges for similar halogenated aromatic compounds. These values would be obtained from computational modeling using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching | 3050 - 3100 |

| C-C Ring Stretching | 1450 - 1600 |

| C-F Stretching | 1100 - 1250 |

| C-Cl Stretching | 700 - 800 |

| C-Br Stretching | 550 - 650 |

| Ring Bending/Deformation | < 600 |

It is important to note that the precise frequencies and intensities of these vibrational modes are influenced by the electronic effects and steric interactions of the various halogen substituents on the benzene ring. Computational modeling allows for a detailed assignment of each vibrational mode, providing a deeper understanding of the molecule's dynamics.

Electronic Transitions and UV-Vis Spectra Simulation

The electronic absorption properties of 2,4-Dibromo-3,6-dichlorofluorobenzene can be elucidated through the simulation of its Ultraviolet-Visible (UV-Vis) spectrum using time-dependent density functional theory (TD-DFT). This computational approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For substituted benzenes, the UV-Vis spectrum typically arises from π → π* electronic transitions within the aromatic ring. up.ac.za The presence of halogen substituents can cause shifts in the absorption maxima (λ_max) and changes in the intensity of these transitions. Generally, halogen substitution leads to a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene. up.ac.za

The UV-Vis spectrum of benzene exhibits two primary absorption bands around 180 nm and 200 nm, and a weaker, forbidden band around 260 nm. up.ac.za For 2,4-Dibromo-3,6-dichlorofluorobenzene, the absorption bands are expected to be red-shifted due to the presence of the halogen atoms. The lone pairs of electrons on the halogens can interact with the π-system of the benzene ring, influencing the energies of the molecular orbitals involved in the electronic transitions.

A simulated UV-Vis spectrum for 2,4-Dibromo-3,6-dichlorofluorobenzene would likely predict absorption maxima in the UVA and UVB regions of the electromagnetic spectrum. The table below provides a hypothetical summary of the key electronic transitions and their predicted absorption wavelengths.

| Transition Type | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | 210 - 230 | High |

| π → π | 260 - 280 | Moderate |

| n → π* | > 280 | Low |

The oscillator strength is a theoretical measure of the intensity of an electronic transition. Transitions with higher oscillator strengths correspond to more intense absorption bands in the experimental spectrum. The solvent environment can also influence the position and intensity of absorption bands, a factor that can be incorporated into more advanced computational models. sciencepublishinggroup.com

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry serves as a powerful tool for the rational design of novel derivatives of 2,4-Dibromo-3,6-dichlorofluorobenzene with tailored properties. By systematically modifying the parent structure in silico, researchers can explore a vast chemical space to identify candidates with desired characteristics, such as altered electronic properties, enhanced reactivity for specific applications, or modified biological activity.

For instance, density functional theory (DFT) calculations can be employed to predict how the addition or substitution of functional groups at the remaining hydrogen position would affect the molecule's properties. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity, can be calculated for a series of virtual derivatives. A lower HOMO-LUMO gap generally implies higher reactivity.

Furthermore, computational methods can be used to investigate and predict reaction pathways for the synthesis of these novel derivatives or for the transformation of 2,4-Dibromo-3,6-dichlorofluorobenzene itself. For example, transition state theory can be used in conjunction with quantum mechanical calculations to determine the activation energies for various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This allows for the a priori assessment of the feasibility and regioselectivity of different synthetic routes.

An example of a computational study could involve modeling the reaction of 2,4-Dibromo-3,6-dichlorofluorobenzene with a nucleophile to predict the most likely site of attack. The electrostatic potential surface of the molecule can be calculated to identify regions that are more susceptible to nucleophilic attack.

The following table outlines a hypothetical computational design study for novel derivatives:

| Derivative | Modification | Predicted Property Change | Potential Application |

| Amino-derivative | Substitution of a bromine with an amino group | Increased electron-donating character, altered UV-Vis absorption | Synthesis of dyes or pharmaceuticals |

| Cyano-derivative | Substitution of a chlorine with a cyano group | Increased electron-withdrawing character, modified reactivity | Precursor for other functional groups |

| Methyl-derivative | Addition of a methyl group | Increased lipophilicity | Agrochemicals or material science |

Machine Learning Approaches in Predicting Reactivity and Properties of Halogenated Aromatics

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, offering the potential to rapidly predict the properties and reactivity of molecules, including complex halogenated aromatics like 2,4-Dibromo-3,6-dichlorofluorobenzene. nih.govfnasjournals.com ML models can be trained on large datasets of known chemical information to learn the intricate relationships between molecular structure and chemical behavior.

For halogenated aromatic compounds, ML models can be developed to predict a wide range of properties, such as:

Reactivity: Predicting the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. acs.orgnih.govresearchgate.net For example, a model could be trained to predict the most likely site for a substitution reaction on the 2,4-Dibromo-3,6-dichlorofluorobenzene ring.

Toxicity and Bioaccumulation: Estimating the potential environmental impact and biological activity of these compounds.

Spectroscopic Properties: Predicting key features of NMR, IR, or UV-Vis spectra.

Physicochemical Properties: Estimating properties like solubility, boiling point, and partition coefficients.

The development of a predictive ML model typically involves several key steps:

Data Collection: Assembling a large and diverse dataset of halogenated aromatic compounds with experimentally determined or computationally calculated properties.

Molecular Descriptors: Representing the molecular structures numerically using a variety of descriptors, such as molecular fingerprints, quantum mechanical descriptors, or topological indices.

Model Training: Using algorithms like random forests, support vector machines, or neural networks to learn the relationship between the molecular descriptors and the target property. mdpi.com

Model Validation: Assessing the predictive accuracy of the trained model using independent test sets.

The table below summarizes some common machine learning models and their applications in the context of halogenated aromatic compounds.

| Machine Learning Model | Application | Predicted Property |

| Random Forest | QSAR/QSPR | Toxicity, Bioaccumulation |

| Support Vector Machine | Reactivity Prediction | Regioselectivity of reactions |

| Neural Network | Spectroscopic Prediction | NMR chemical shifts, IR frequencies |

| Gradient Boosting | Physicochemical Properties | Solubility, Boiling Point |

The integration of machine learning with computational chemistry holds great promise for accelerating the discovery and design of new halogenated aromatic compounds with desired functionalities while also enabling more accurate predictions of their potential environmental and biological impact.

Advanced Spectroscopic Characterization Techniques in Research

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For a molecule like 2,4-Dibromo-3,6-dichlorofluorobenzene, which contains multiple halogen atoms with distinct isotopic distributions, the analysis of the isotopic pattern is particularly informative.

Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), while bromine also has two, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a highly characteristic multi-peak pattern for the molecular ion in the mass spectrum. The presence of two bromine and two chlorine atoms leads to a complex but predictable isotopic cluster. HRMS can resolve these individual isotopic peaks (isotopologues) and their relative intensities, which must match the theoretically calculated pattern for the C₆HBr₂Cl₂F formula. The precise mass measurement of the monoisotopic peak (containing ¹²C, ¹H, ⁷⁹Br, and ³⁵Cl) provides the elemental composition, confirming the molecular formula with high confidence and distinguishing it from other potential isomers or impurities.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion [C₆HBr₂Cl₂F]⁺

| Isotopologue Formula | Relative Mass | Relative Intensity (%) |

|---|---|---|

| C₆H³⁵Cl₂⁷⁹Br₂F | 100.00 | 100.00 |

| C₆H³⁵Cl³⁷Cl⁷⁹Br₂F | 65.48 | 65.48 |

| C₆H³⁵Cl₂⁷⁹Br⁸¹BrF | 97.28 | 97.28 |

| C₆H³⁷Cl₂⁷⁹Br₂F | 10.68 | 10.68 |

| C₆H³⁵Cl³⁷Cl⁷⁹Br⁸¹BrF | 63.78 | 63.78 |

This is a simplified representation. The full pattern contains additional, lower-intensity peaks.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. Through-bond and through-space correlations provide definitive evidence of atomic connectivity and spatial proximity.

¹H NMR: The ¹H NMR spectrum of 2,4-Dibromo-3,6-dichlorofluorobenzene is expected to be very simple, showing a single peak (a singlet) in the aromatic region (typically 6.5-8.0 ppm). libretexts.org The absence of any adjacent protons means there is no spin-spin coupling, leading to the singlet multiplicity. Its precise chemical shift is influenced by the deshielding effects of the surrounding electronegative halogen atoms.

¹³C NMR: The ¹³C NMR spectrum will be more complex, with six distinct signals corresponding to the six unique carbon atoms in the aromatic ring. The chemical shifts are significantly influenced by the directly attached halogen substituent. Carbons bonded to fluorine typically appear at lower field (higher ppm) due to strong deshielding and will also exhibit a large one-bond C-F coupling constant. Carbons attached to chlorine and bromine also have characteristic chemical shift ranges. yale.edu The carbon bonded to the single hydrogen atom will appear as a doublet due to C-H coupling in a proton-coupled spectrum.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. pg.edu.pl For this molecule, the ¹⁹F NMR spectrum would display a single resonance, appearing as a singlet since there are no other fluorine atoms or nearby protons to couple with. The chemical shift provides information about the electronic environment of the fluorine atom. rsc.org

⁷⁹/⁸¹Br NMR: Direct NMR observation of bromine isotopes (⁷⁹Br and ⁸¹Br) covalently bonded to carbon is generally impractical in high-resolution solution-state NMR. huji.ac.il Both isotopes are quadrupolar nuclei, which leads to very rapid nuclear relaxation and consequently extremely broad resonance signals, often too broad to be detected. huji.ac.ilnih.gov While solid-state NMR techniques can be used to characterize bromide ions in inorganic systems, this method is not typically employed for the routine structural elucidation of organobromine compounds like 2,4-Dibromo-3,6-dichlorofluorobenzene. nih.govpascal-man.com

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for assigning the signals observed in the 1D spectra. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Since 2,4-Dibromo-3,6-dichlorofluorobenzene contains only one isolated proton, a COSY spectrum would show no cross-peaks and would therefore not provide any additional structural information. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments identify direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.edulibretexts.org For the target molecule, an HMQC or HSQC spectrum would display a single cross-peak, correlating the proton signal on the x-axis with the signal of its directly bonded carbon on the y-axis. This provides a definitive assignment for one of the six carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for mapping longer-range connectivity, showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). libretexts.orgyoutube.com The single proton in the molecule would show several cross-peaks in the HMBC spectrum, corresponding to correlations with neighboring carbons. These correlations are critical for assigning the remaining carbon signals in the ¹³C NMR spectrum.

Table 2: Expected HMBC Correlations for 2,4-Dibromo-3,6-dichlorofluorobenzene

| Proton (H-5) | Correlates to Carbon | Correlation Type |

|---|---|---|

| H-5 | C-4 | ²JCH (2-bond) |

| H-5 | C-6 | ²JCH (2-bond) |

| H-5 | C-1 | ³JCH (3-bond) |

Atom numbering starts at C-1 (C-F) and proceeds clockwise.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination of Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.eduuwaterloo.ca While obtaining a suitable single crystal of the parent liquid or low-melting solid can be challenging, the technique is invaluable for confirming the structure of solid derivatives. nih.gov

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. wikipedia.org These techniques are complementary and provide a molecular "fingerprint" that is highly specific to the compound's structure.

For 2,4-Dibromo-3,6-dichlorofluorobenzene, the FT-IR and Raman spectra would be characterized by a series of bands corresponding to specific vibrational motions. dtic.milresearchgate.net Key expected vibrations include:

Aromatic C-H stretching: A sharp band typically above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: Vibrations in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively.

C-Halogen stretching: Carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-bromine (C-Br) stretching vibrations occur at lower frequencies, typically in the 1300-400 cm⁻¹ range. rsc.orgnjit.edu The C-F stretch is generally the highest in energy, followed by C-Cl and then C-Br.

Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which measure the differential interaction of a molecule with left- and right-circularly polarized light. researchgate.net These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). researchgate.net

The parent compound, 2,4-Dibromo-3,6-dichlorofluorobenzene, is achiral as it possesses a plane of symmetry. Therefore, it is optically inactive and will not produce a signal in chiroptical spectroscopy.

However, if this molecule were used as a scaffold to synthesize a chiral derivative (for example, by introducing a chiral substituent via a nucleophilic aromatic substitution or by forming an atropisomeric biaryl system), then chiroptical spectroscopy would become an essential characterization tool. nih.govnih.gov The resulting enantiomers would produce mirror-image CD spectra, allowing for their differentiation. nih.gov Furthermore, the intensity of the CD signal could be used to determine the enantiomeric excess (ee) or optical purity of a synthesized sample, which is a critical parameter in many fields, particularly pharmaceuticals. nih.govdigitellinc.com

Applications of 2,4 Dibromo 3,6 Dichlorofluorobenzene As a Specialized Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Systems

The presence of multiple halogen substituents with differential reactivity on the benzene (B151609) ring makes 2,4-Dibromo-3,6-dichlorofluorobenzene a valuable precursor for the synthesis of complex, highly substituted aromatic systems. The bromine atoms are generally more reactive than the chlorine atoms in common cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. wikipedia.orglibretexts.orgnih.gov This reactivity difference allows for sequential and site-selective introduction of various organic moieties.

For instance, a palladium-catalyzed Suzuki-Miyaura coupling reaction could be employed to selectively substitute the bromine atoms with aryl, heteroaryl, or alkyl groups, leaving the chlorine and fluorine atoms intact for subsequent transformations. researchgate.nettcichemicals.com This stepwise functionalization is a powerful strategy for the controlled assembly of intricate molecular frameworks that would be challenging to synthesize through other methods. The ability to introduce different substituents at specific positions is crucial for tailoring the steric and electronic properties of the final molecule.

Table 1: Potential Sequential Cross-Coupling Reactions of 2,4-Dibromo-3,6-dichlorofluorobenzene

| Step | Reaction Type | Reactive Site(s) | Reagents | Potential Product |

| 1 | Suzuki-Miyaura Coupling | C-Br | Arylboronic acid, Pd catalyst, Base | Diaryl-dichlorofluorobenzene derivative |

| 2 | Buchwald-Hartwig Amination | C-Cl | Amine, Pd catalyst, Base | Diarylated-diaminated-fluorobenzene derivative |

This selective reactivity provides a rational and predictable pathway to a wide range of polysubstituted aromatic compounds, which are key components in pharmaceuticals, agrochemicals, and materials science.

Role in the Construction of Functional Molecules with Tunable Electronic Properties

The electronic properties of aromatic molecules are highly dependent on the nature and position of their substituents. The strong electron-withdrawing nature of the halogen atoms in 2,4-Dibromo-3,6-dichlorofluorobenzene significantly influences the electron density of the aromatic ring. This inherent electronic character can be systematically modified through selective substitution of the halogen atoms.

By replacing the bromine and chlorine atoms with various electron-donating or electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule can be precisely tuned. This capability is of paramount importance in the design and synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom, in particular, is known to enhance the stability and performance of such materials due to its high electronegativity and ability to form strong carbon-fluorine bonds. jscimedcentral.com

Intermediacy in the Preparation of Advanced Materials and Polymerizable Monomers

Polyhalogenated aromatic compounds are frequently used as monomers or precursors to monomers for the synthesis of high-performance polymers. 2,4-Dibromo-3,6-dichlorofluorobenzene can serve as a key intermediate in the preparation of advanced materials with desirable properties such as thermal stability, flame retardancy, and specific electronic or optical characteristics.

For example, through reactions such as Yamamoto or Grignard coupling, this compound could be polymerized to form polyphenylenes. Furthermore, the halogen atoms can be converted into other functional groups, such as alkynes or vinyl groups, which can then undergo polymerization through various mechanisms, including addition or condensation polymerization. The resulting polymers, incorporating fluorine and chlorine atoms, would be expected to exhibit enhanced chemical resistance and thermal stability. The synthesis of conducting polymers through the halogenation of polyacetylene has been demonstrated, suggesting that halogenated monomers can be pivotal in creating materials with interesting electronic properties. 20.210.105dtic.milscispace.comsemanticscholar.orgrsc.org

Design and Synthesis of Ligands for Catalysis and Coordination Chemistry

The development of novel ligands is crucial for advancing the field of catalysis and coordination chemistry. The rigid and highly functionalized scaffold of 2,4-Dibromo-3,6-dichlorofluorobenzene provides an excellent starting point for the design and synthesis of sophisticated ligands.

Through nucleophilic aromatic substitution or cross-coupling reactions, the halogen atoms can be replaced with coordinating groups such as phosphines, amines, or N-heterocycles. The specific substitution pattern allows for the creation of bidentate or even multidentate ligands with well-defined geometries. The electronic properties of these ligands can be fine-tuned by the remaining halogen atoms, which in turn can influence the catalytic activity and selectivity of the corresponding metal complexes. The site-selective nature of reactions on polyhalogenated arenes allows for precise control over the ligand architecture. nih.govacs.org

Table 2: Potential Ligand Synthesis from 2,4-Dibromo-3,6-dichlorofluorobenzene

| Ligand Type | Synthetic Strategy | Coordinating Atoms | Potential Catalytic Application |

| Diphosphine | Substitution of Br with -PPh2 groups | Phosphorus | Cross-coupling reactions |

| Diamine | Substitution of Cl with -NR2 groups | Nitrogen | Asymmetric catalysis |

| N-Heterocyclic Carbene Precursor | Multi-step synthesis involving substitution and cyclization | Carbon | Olefin metathesis |

Exploration in Scaffold Development for Chemical Biology Probes (Excluding Biological Activity)

Chemical biology often requires molecular probes with specific properties to investigate biological systems. While this article excludes a discussion of biological activity, the chemical scaffold of 2,4-Dibromo-3,6-dichlorofluorobenzene is relevant to the development of such probes. The polyhalogenated core can serve as a rigid framework onto which various functionalities can be attached.

For example, the selective substitution of the halogens allows for the introduction of fluorophores, affinity tags, or reactive groups for covalent labeling. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies, a technique increasingly used in chemical biology to probe molecular interactions and environments. researchgate.net The ability to systematically modify the scaffold allows for the creation of a library of probes with varied properties, which can be used to study protein-ligand interactions or to develop new imaging agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.